

An In-depth Technical Guide to the Toxicological Screening of AB-CHMINACA M5A

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B8056576

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

AB-CHMINACA is a potent synthetic cannabinoid that has been associated with significant adverse health effects. Its metabolism in the human body leads to the formation of various metabolites, including AB-CHMINACA M5A (1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid). While the toxicology of the parent compound, AB-CHMINACA, has been partially characterized, there is a notable and critical gap in the scientific literature regarding the specific toxicological profile of its M5A metabolite. This technical guide provides a comprehensive overview of the known toxicology of AB-CHMINACA as a surrogate, outlines the necessary experimental protocols for the complete toxicological screening of AB-CHMINACA M5A, and presents standardized workflows and relevant biological pathways. The physiological and toxicological properties of AB-CHMINACA M5A are largely unknown, making its characterization a priority for forensic and clinical toxicology.^[1]

Toxicological Profile of the Parent Compound: AB-CHMINACA

Due to the absence of direct toxicological data for AB-CHMINACA M5A, understanding the toxicological profile of the parent compound is essential for predicting potential risks and guiding future research.

Acute Toxicity and Lethality

In vivo studies in animal models have provided some insights into the acute toxicity of AB-CHMINACA.

Parameter	Value	Species	Route of Administration	Source
LD ₅₀	282.84 mg/kg	Mouse	Intraperitoneal	[2]

Table 1: Acute Toxicity of AB-CHMINACA

According to the toxicity classification of substances for intraperitoneal administration, AB-CHMINACA is considered to have low lethality.[2] However, it is crucial to note that severe clinical effects, primarily affecting the central nervous and respiratory systems, are observed at doses much lower than the lethal dose.[2]

In Vivo Toxicological Findings

Chronic administration of AB-CHMINACA in mice has been shown to cause discernible histotoxic effects, even at low doses that do not produce noticeable clinical symptoms.[2]

Organ	Histopathological Findings	Study Details	Source
Liver	Congestion, hemorrhage, degeneration, cellular infiltration	Subacute, 4-week daily IP injections in mice	[3]
Kidney	Congestion, hemorrhage, degeneration, cellular infiltration	Subacute, 4-week daily IP injections in mice	[3]

Table 2: Histopathological Effects of AB-CHMINACA in Mice

Biochemical analysis of serum from treated mice indicated a significant increase in aspartate aminotransferase (AST) at the highest dose, while alanine aminotransferase (ALT) and creatinine levels did not show significant changes.[\[2\]](#)[\[3\]](#)

Pharmacodynamics and Receptor Affinity

AB-CHMINACA is a potent agonist of the cannabinoid receptors CB1 and CB2.[\[2\]](#) In vitro studies have demonstrated its high affinity and efficacy at these receptors, which is significantly greater than that of Δ^9 -tetrahydrocannabinol (Δ^9 -THC), the primary psychoactive component of cannabis.[\[4\]](#)[\[5\]](#)

Receptor	Binding Affinity (K _i)	Functional Activity (EC ₅₀)	Efficacy	Source
CB1	0.78 nM	Potent Agonist	Full Agonist	[4] [5]
CB2	0.45 nM	Potent Agonist	Full Agonist	[4] [5]

Table 3: Receptor Binding and Functional Activity of AB-CHMINACA

The high potency and efficacy of AB-CHMINACA at the CB1 receptor are believed to be responsible for its profound psychoactive effects and associated toxicity.[\[4\]](#)[\[5\]](#)[\[6\]](#) It is important to investigate whether AB-CHMINACA M5A retains affinity and activity at these receptors, as the activity of metabolites can significantly contribute to the overall toxicological profile of a drug.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Proposed Experimental Protocols for Toxicological Screening of AB-CHMINACA M5A

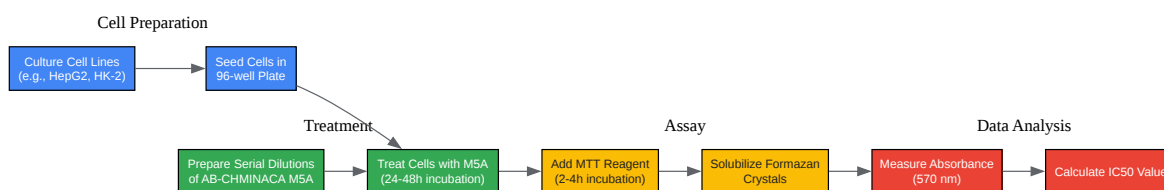
A comprehensive toxicological evaluation of AB-CHMINACA M5A requires a multi-faceted approach, incorporating in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

Objective: To determine the potential of AB-CHMINACA M5A to cause cell death.

Experimental Protocol: MTT Assay

- **Cell Culture:** Human cell lines, such as HepG2 (liver), HK-2 (kidney), and SH-SY5Y (neuronal), should be cultured in appropriate media and conditions.
- **Compound Preparation:** A stock solution of AB-CHMINACA M5A is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
- **Cell Treatment:** Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of AB-CHMINACA M5A. A vehicle control and a positive control (e.g., doxorubicin) are included.
- **MTT Incubation:** After a 24- or 48-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization and Measurement:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated.



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Workflow for In Vitro Cytotoxicity (MTT) Assay.

Genotoxicity Assays

Objective: To assess the potential of AB-CHMINACA M5A to induce DNA damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

- **Bacterial Strains:** Use a set of *Salmonella typhimurium* strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strains (e.g., WP2 uvrA).
- **Metabolic Activation:** Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the genotoxicity of both the parent compound and its metabolites.
- **Exposure:** The bacterial strains are exposed to various concentrations of AB-CHMINACA M5A in the presence of a small amount of histidine.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.
- **Colony Counting:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
- **Data Analysis:** A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Cannabinoid Receptor Binding and Activation Assays

Objective: To determine if AB-CHMINACA M5A interacts with and activates CB1 and CB2 receptors.

Experimental Protocol: Radioligand Binding Assay

- **Membrane Preparation:** Prepare cell membranes from cell lines overexpressing human CB1 or CB2 receptors.
- **Competitive Binding:** Incubate the membranes with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of AB-

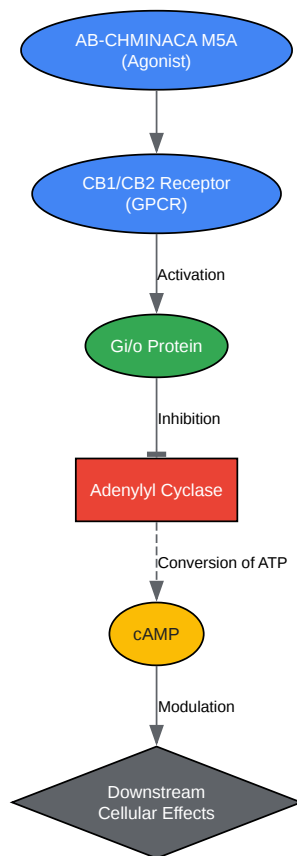
CHMINACA M5A.

- **Separation and Scintillation Counting:** Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filter-bound ligand using a scintillation counter.
- **Data Analysis:** Determine the IC_{50} value of AB-CHMINACA M5A and calculate the binding affinity (K_i) using the Cheng-Prusoff equation.

Experimental Protocol: [35 S]GTPyS Binding Assay (Functional Assay)

- **Membrane Incubation:** Incubate the CB1 or CB2 receptor-expressing membranes with varying concentrations of AB-CHMINACA M5A in the presence of GDP and [35 S]GTPyS.
- **G-protein Activation:** Agonist binding to the receptor promotes the exchange of GDP for [35 S]GTPyS on the $G\alpha$ subunit.
- **Measurement:** Measure the amount of [35 S]GTPyS bound to the G-proteins.
- **Data Analysis:** Plot the concentration-response curve to determine the EC_{50} (potency) and E_{max} (efficacy) of AB-CHMINACA M5A.

Cannabinoid Receptor Signaling Pathway



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